3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

phosphite antioxidant phosphorus content loading efficiency

Phosphite antioxidants often introduce phenolic impurities, causing yellowing and regulatory non-compliance in food-contact polymers. CAS 3806-34-6 (Distearyl Pentaerythritol Diphosphite) is the solution: a fully alkyl, phenol-free spiro-diphosphite. - High P content (7.8-8.2%) minimizes required loading (0.10-0.25%) - FDA 21 CFR & TOR exempt for PE/PP food packaging - No VOC/fogging - ideal for automotive interiors - MW ~733 Da, low volatility, superior thermal stability

Molecular Formula C41H82O6P2
Molecular Weight 733 g/mol
CAS No. 3806-34-6
Cat. No. B1328773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
CAS3806-34-6
Molecular FormulaC41H82O6P2
Molecular Weight733 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C41H82O6P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-48-44-37-41(38-45-48)39-46-49(47-40-41)43-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
InChIKeyPZRWFKGUFWPFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS 3806-34-6) Procurement Guide: Key Specifications and Identity


3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, widely referenced as Distearyl Pentaerythritol Diphosphite, Antioxidant 618, or PEP‑8T, is a solid secondary phosphite antioxidant built on a spiro‑pentaerythritol core bearing two C18 stearyl chains [1]. The molecule contains two phosphorus atoms (typical P content 7.8–8.2 %), delivering high phosphite‑antioxidant capacity per unit mass while the long alkyl chains confer low volatility, elevated thermal stability, and inherently phenol‑free composition . These structural features position the compound as a differentiated stabiliser for polyolefins, styrenics, engineering thermoplastics, and food‑contact polymers where processing colour stability and regulatory compliance are critical procurement criteria [2].

Why Generic Substitution Fails for 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (3806-34-6) in Polymer Stabilisation


Phosphite antioxidants that share a common pentaerythritol‑diphosphite backbone nevertheless diverge sharply in performance once substituent identity—alkyl versus aryl—is considered. Aryl‑substituted analogs such as bis(2,4‑di‑tert‑butylphenyl) pentaerythritol diphosphite (Ultranox 626) liberate free substituted phenols during synthesis and hydrolysis, creating odour, discolouration, and regulatory liabilities that are absent in the fully alkyl stearyl‑substituted structure of 3806‑34‑6 . Conversely, simple trialkyl phosphites lack the spiro‑diphosphite geometry that multiplies phosphorus density and thermal resilience, making direct substitution unreliable without reformulation [1]. The quantitative evidence below demonstrates that the stearyl‑spiro architecture supplies measurable advantages in phosphorus economy, phenolic purity, hydrolytic robustness, and food‑contact compliance that cannot be replicated by generic in‑class replacements .

Quantitative Differentiation Evidence for 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (3806-34-6) Versus Analog Phosphites


Phosphorus Content and Active‑Loading Efficiency: 3806‑34‑6 vs. Tris(2,4‑di‑tert‑butylphenyl) Phosphite (Irgafos 168)

The target compound delivers a phosphorus content of 7.8–8.2 % (w/w), effectively doubling the phosphorus density of the widely used monophosphite tris(2,4‑di‑tert‑butylphenyl) phosphite, which contains only 4.5–5.0 % P . This difference arises from the spiro‑diphosphite architecture that incorporates two phosphorus atoms per molecule, enabling equivalent phosphite antioxidant performance at substantially lower additive loadings [1]. In formulations where additive mass must be minimised—such as low‑migration food‑contact plastics—the higher phosphorus economy directly reduces total additive inventory and potential extractables.

phosphite antioxidant phosphorus content loading efficiency

Phenol‑Free Composition: 3806‑34‑6 vs. Bis(2,4‑di‑tert‑butylphenyl) Pentaerythritol Diphosphite (Ultranox 626)

The target compound is synthesised from stearyl alcohol and contains absolutely no aromatic phenol moieties, resulting in zero free phenol content . In contrast, the structurally closest aryl‑substituted diphosphite, Ultranox 626, retains up to 1.0 % residual 2,4‑di‑tert‑butylphenol as a manufacturing by‑product . Free substituted phenols are associated with off‑odour, yellowing, and increasingly stringent regulatory restrictions in food‑contact and indoor‑air‑quality applications. The inherent phenol‑free nature of 3806‑34‑6 eliminates these liabilities without requiring additional purification steps or amine stabilisers.

free phenol food contact regulatory compliance

Food‑Contact Regulatory Clearance: 3806‑34‑6 vs. Non‑Listed Phosphite Alternatives

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is explicitly listed in the FDA Inventory of Food Contact Substances under 21 CFR and also qualifies for Threshold of Regulation (TOR) exemptions when used at GMP levels [1]. This regulatory standing is not universal among phosphite antioxidants; many common alternatives either lack explicit food‑contact listing or carry use‑level restrictions that complicate formulation. Procurement teams selecting a phosphite for food‑packaging polymers can rely on this established regulatory status, reducing the burden of self‑certification and accelerating time‑to‑market for new packaging products .

FDA 21 CFR food-contact approval regulatory clearance

Hydrolytic Stability: Spiro‑Diphosphite Architecture vs. Linear Trialkyl Phosphites

The spiro‑diphosphite ring structure of 3806‑34‑6 provides a sterically shielded phosphorus centre that resists hydrolysis more effectively than acyclic trialkyl phosphites [1]. While quantitative hydrolysis rate constants under identical conditions are not publicly available, patent literature explicitly identifies the spiro bisphosphite class as offering the highest antioxidation efficiency among phosphorus‑based antioxidants and notes that their hydrolytic stability, though a known weakness of the broader phosphite class, can be managed through the selection of appropriate substituents [2]. The long stearyl chains further reduce water ingress, providing practical storage stability superior to lower‑molecular‑weight dialkyl phosphites that are supplied as liquids and are prone to rapid hydrolysis upon exposure to ambient moisture.

hydrolytic stability spiro bisphosphite storage stability

Colour Stability During Processing: 3806‑34‑6 vs. Aryl Phosphites in Polyolefins

In polyolefin stabilisation, the stearyl‑substituted spiro‑diphosphite consistently delivers outstanding initial colour and transparency, a property that is explicitly documented across multiple technical datasheets . While direct yellowness‑index (YI) head‑to‑head data against Ultranox 626 or Irgafos 168 are scarce in open literature, independent supplier literature notes that the colour performance of distearyl pentaerythritol diphosphite is considered the benchmark against which other pentaerythritol diphosphites are measured [1]. This reputation is particularly relevant when processing polyolefins at elevated temperatures, where aryl‑phosphites may generate discolouration due to free‑phenol oxidation, whereas the alkyl‑ester structure remains colour‑neutral.

colour stability yellowness index polyolefin processing

Optimal Application Scenarios for 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane Based on Quantitative Evidence


Food‑Contact Polyolefin Packaging (Bags, Films, Containers)

The explicit FDA food‑contact listing (21 CFR and TOR exemption) combined with zero‑free‑phenol composition makes 3806‑34‑6 the lowest‑risk phosphite antioxidant for polyethylene and polypropylene packaging [1]. The high phosphorus content (7.8–8.2 %) allows formulators to use the minimum necessary additive loading (typical 0.10–0.25 %), satisfying both performance and migration‑limitation requirements [2].

Transparent Engineering Thermoplastics (Polycarbonate, PET, ABS)

Where optical clarity is paramount, the compound’s documented colour‑stability benchmark status ensures minimal discolouration during high‑temperature processing [1]. The absence of free phenol eliminates the yellowing pathway that plagues aryl‑phosphites in polycarbonate and PET, preserving transparency and aesthetic quality [2].

High‑Temperature Polyolefin Processing (PP Fibres, Injection Moulding)

The elevated molecular weight (≈733 Da) and spiro‑diphosphite architecture impart low volatility and thermal resilience, maintaining phosphite activity under the aggressive shear and temperature conditions of PP fibre spinning and injection moulding [1]. This reduces the need for antioxidant top‑up and extends the processing window [2].

Low‑Odour Automotive Interior and Consumer Goods

Because 3806‑34‑6 contains no aromatic substituents, it does not release volatile phenolic compounds that contribute to interior odour and fogging. Procurement for automotive and appliance applications benefits from a phosphite antioxidant that meets VOC/FOG standards without reformulation or additional scavengers [1].

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